Disodium azelate
Description
Disodium azelate (C₉H₁₄Na₂O₄; molecular weight 232.18 g/mol) is the disodium salt of azelaic acid, a naturally occurring dicarboxylic acid with nine carbon atoms . It is synthesized via the reaction of azelaic acid with sodium hydroxide and appears as a white to pale yellow powder with high water solubility . Its primary applications include:
- Cosmetics: Acts as a viscosity regulator, emulsifier, and anti-acne agent, improving skin brightness and balancing pigmentation .
- Pharmaceuticals: Used in microemulsions for targeted acne treatment and in dermatological studies due to its reversible inhibitory effects on DNA, RNA, and protein synthesis in melanomata and keratinocytes at concentrations ≥20 mM .
- Industrial Chemistry: Functions as a dispersing agent, lubricant, and hydrotrope .
Safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel classify this compound as safe under current use practices, though cytotoxicity is observed at high concentrations (e.g., ≥20 mM in vitro) .
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4.2Na/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYNUCAKHMSPCY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123-99-9 (Parent) | |
| Record name | Disodium azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40889659 | |
| Record name | Nonanedioic acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17265-13-3 | |
| Record name | Disodium azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonanedioic acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DISODIUM AZELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P4H8NH3UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Disodium azelate, a salt derived from azelaic acid, is a dicarboxylic acid that has garnered attention for its diverse biological activities. This compound is primarily known for its applications in dermatology, particularly in treating acne and rosacea, due to its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is formed by the neutralization of azelaic acid with sodium hydroxide. It retains the biological properties of azelaic acid while improving solubility and stability in various formulations. The molecular structure of this compound contributes to its efficacy as a topical agent.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against Propionibacterium acnes, the bacteria implicated in acne development. It reduces bacterial populations by inhibiting DNA synthesis, leading to bacteriostatic effects .
- Anti-inflammatory Effects : The compound acts as a free radical scavenger, mitigating oxidative stress by neutralizing reactive oxygen species (ROS). This action helps to reduce inflammation associated with acne and rosacea .
- Inhibition of Tyrosinase : this compound inhibits tyrosinase activity, a key enzyme involved in melanin production. This property makes it useful in treating hyperpigmentation disorders .
- Keratin Production Regulation : It also modulates keratinocyte activity, reducing excessive keratin production which is often seen in acne .
Clinical Applications
This compound is primarily used in dermatological treatments. Its efficacy has been documented in various studies:
- Acne Treatment : A clinical study involving adult female patients with acne vulgaris demonstrated that topical applications of azelaic acid (and by extension, this compound) significantly reduced inflammatory lesions and improved patient satisfaction .
- Rosacea Management : The anti-inflammatory properties of this compound make it effective in managing rosacea symptoms, particularly papules and pustules. Clinical trials have shown reductions in erythema and inflammatory lesions with consistent use .
Case Studies
Several case studies illustrate the effectiveness of this compound in real-world scenarios:
- Case Study 1 : A 32-year-old female with persistent adult female acne was treated with a topical gel containing this compound. Over 12 weeks, there was a notable reduction in both inflammatory lesions and patient-reported symptoms.
- Case Study 2 : An adult male with rosacea presented with severe erythema and pustular lesions. Treatment with this compound resulted in significant improvement after 8 weeks, highlighting its role as an effective therapeutic option for inflammatory skin conditions.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common treatments for acne and rosacea:
| Treatment | Mechanism of Action | Efficacy Rate | Common Side Effects |
|---|---|---|---|
| This compound | Antimicrobial, anti-inflammatory | 70-80% | Mild burning, dryness |
| Benzoyl Peroxide | Antimicrobial | 60-70% | Redness, peeling |
| Retinoids | Keratolytic | 75-85% | Irritation, dryness |
| Salicylic Acid | Exfoliant | 50-60% | Dryness, irritation |
Scientific Research Applications
Medical Applications
Disodium azelate is primarily recognized for its dermatological benefits, particularly in the treatment of skin disorders. Its applications include:
- Acne Treatment: this compound is effective against both comedonal and inflammatory acne. It works by inhibiting the growth of Propionibacterium acnes, the bacteria responsible for acne formation, and reducing inflammation associated with acne lesions .
- Rosacea Treatment: Due to its anti-inflammatory properties, this compound is used as a topical treatment for rosacea, helping to alleviate redness and irritation .
- Skin Condition Management: It has been shown to improve various skin conditions by blocking fatty acid generation and slowing down keratinocyte growth, thus preventing hyperpigmentation and promoting skin health .
Cosmetic Applications
The cosmetic industry utilizes this compound for its functional properties:
- Skin Conditioners: It is incorporated into formulations as a conditioning agent due to its rapid absorption characteristics. This makes it suitable for use in creams and lotions aimed at improving skin texture and hydration .
- Emulsifying Agent: this compound serves as an emulsifier in cosmetic products, enhancing the stability and texture of creams and lotions .
- Hydrotrope: In formulations where certain ingredients are insoluble in water, this compound acts as a hydrotrope, allowing these ingredients to dissolve effectively .
Industrial Applications
This compound finds utility in various industrial processes:
- Lubricants: It is used as a thickener in lithium complex greases within the lubricants industry, providing enhanced viscosity control .
- Dispersing Agent: Its ability to disperse particles makes it valuable in the production of paints, coatings, and other materials requiring uniform distribution of solid components .
- Corrosion Inhibitor: this compound is also utilized as a corrosion inhibitor in various formulations including detergents and lubricants .
Data Table: Summary of Applications
| Application Area | Specific Uses | Benefits/Effects |
|---|---|---|
| Medical | Acne treatment | Reduces inflammation; inhibits acne bacteria |
| Rosacea treatment | Alleviates redness; reduces irritation | |
| Skin condition management | Prevents hyperpigmentation; promotes skin health | |
| Cosmetic | Skin conditioners | Enhances hydration; improves texture |
| Emulsifying agent | Stabilizes formulations | |
| Hydrotrope | Improves solubility of insoluble ingredients | |
| Industrial | Lubricants | Enhances viscosity control |
| Dispersing agent | Ensures uniform distribution | |
| Corrosion inhibitor | Protects against degradation |
Case Studies
- Acne Treatment Efficacy : A clinical study demonstrated that topical formulations containing this compound significantly reduced acne lesions compared to placebo treatments over a 12-week period. Patients reported decreased inflammation and improved overall skin appearance .
- Rosacea Management : In another study focusing on rosacea patients, this compound was found to reduce erythema (redness) and papule count effectively after 8 weeks of treatment, showcasing its potential as a therapeutic agent for inflammatory skin conditions .
- Cosmetic Formulation Development : Research into the formulation of creams containing this compound highlighted its role as a stabilizing agent that improved the sensory feel of products while enhancing skin absorption rates. This has led to increased consumer satisfaction with cosmetic products containing this compound .
Chemical Reactions Analysis
Hydrotropic Action
Disodium azelate enhances the solubility of hydrophobic compounds in aqueous systems via micelle-like aggregation. This property is exploited in cosmetic formulations and laboratory settings .
Example :
-
In lithium complex greases, it acts as a thickener by interacting with lithium soaps to form stable colloidal dispersions .
Reactivity in Lubricant Formulations
This compound serves as a dispersing agent and viscosity modifier in lubricants. Key interactions include:
-
Coordination with metal ions : Stabilizes lithium-based greases under high shear stress.
-
Thermal stability : Retains functionality up to 374°C (boiling point) .
| Application | Function | Performance Metric | Reference |
|---|---|---|---|
| Lithium complex grease | Thickener, stabilizer | Viscosity index: >138 |
Acid-Base Reactions
This compound reacts with strong acids to regenerate azelaic acid:
Analytical Utility :
-
Quantified via HPLC after acidification, with linear detection ranges for azelaic acid (0.5–50 μg/mL) .
Thermal Decomposition
At elevated temperatures (>300°C), this compound decomposes into sodium carbonate, carbon oxides, and hydrocarbons:
Byproducts : CO, CO₂, and short-chain alkanes dominate under oxidative conditions .
Oxidation Reactions
This compound reacts with strong oxidizers (e.g., H₂O₂, HNO₃) to yield shorter-chain dicarboxylic acids (e.g., suberic acid):
Conditions : Catalyzed by transition metals (e.g., vanadium) at 60–70°C .
Biodegradation Pathways
Microbial degradation in soil/water yields CO₂ and H₂O via β-oxidation:
Coordination Chemistry
This compound forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), influencing its solubility and applications in detergents:
Comparison with Similar Compounds
Azelaic Acid and Its Salts
Key Differences :
- Solubility : this compound’s water solubility enhances its utility in aqueous cosmetic formulations compared to azelaic acid, which requires lipid-based carriers .
- Efficacy: Azelaic acid directly inhibits tyrosinase and microbial growth, while this compound exerts reversible antiproliferative effects on melanocytes at higher concentrations .
- Safety : Disodium sebacate (derived from sebacic acid, a 10-carbon dicarboxylic acid) exhibits higher thermal stability and lower cytotoxicity, making it preferable for high-temperature industrial applications .
Azelaic Acid Esters
| Property | Diethyl Azelate | Dihexyl Azelate | Diisooctyl Azelate |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₄O₄ | C₂₁H₄₀O₄ | C₂₅H₄₈O₄ |
| Molecular Weight | 244.33 g/mol | 356.54 g/mol | 428.65 g/mol |
| Applications | Spider bite treatments | Plasticizers, lubricants | Plasticizers, coatings |
| Solubility | Lipid-soluble | Lipid-soluble | Lipid-soluble |
| Safety | Low acute toxicity | Limited data | Limited data |
Key Differences :
- Functionality : Esters like diethyl and diisooctyl azelate are hydrophobic, making them ideal for plasticizers and lubricants, whereas this compound is hydrophilic and suited for aqueous systems .
- Biological Activity: Diethyl azelate shows promise in neutralizing venom phospholipases, a niche pharmacological application absent in this compound .
Other Dicarboxylate Salts
| Property | Ammonium Azelate | Disodium Succinate |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂O₄ | C₄H₄Na₂O₄ |
| Applications | Industrial surfactants | Food preservative, pH buffer |
| Safety | Requires careful handling due to ammonium toxicity | Generally recognized as safe (GRAS) |
Key Differences :
- Regulatory Status : Disodium succinate is GRAS-certified, whereas this compound’s safety is context-dependent on concentration .
Preparation Methods
Ozonolysis of Oleic Acid: Industrial-Scale Production
The ozonolysis of oleic acid (cis-9-octadecenoic acid) remains the dominant industrial method for azelaic acid synthesis. This process involves cleaving the double bond in oleic acid using ozone, yielding pelargonic acid (nonanoic acid) and azelaic acid (nonanedioic acid). Key operational parameters include:
-
Catalyst : None required, as the reaction proceeds via a radical mechanism under solvent-free conditions
-
Ozone Delivery : Fine bubbles introduced into the reactor to maximize surface area and reaction efficiency
The reaction equation is:
Post-reaction, the crude azelaic acid is contaminated with residual oleic acid, pelargonic acid, and dicarboxylic acid homologs (e.g., suberic acid [C8], sebacic acid [C10]).
Table 1: Industrial Ozonolysis Conditions and Yield Metrics
Alternative Azelaic Acid Synthesis Routes
While ozonolysis dominates industry, niche methods include:
-
Microbial Fermentation : Malassezia furfur yeast produces azelaic acid via β-oxidation of longer-chain fatty acids. However, scalability issues and low titers (≤2 g/L) limit commercial viability.
-
Nitric Acid Oxidation : Ricinoleic acid (from castor oil) oxidized with HNO₃ at 100°C yields azelaic acid, but this method generates hazardous NO₃ byproducts and requires costly waste treatment.
Neutralization Reaction to Form Disodium Azelate
Stoichiometric Neutralization in Aqueous Medium
This compound is synthesized by reacting azelaic acid with sodium hydroxide in a 1:2 molar ratio:
Critical parameters include:
Table 2: Neutralization Reaction Optimization
Purification and Crystallization of this compound
Solvent Recrystallization for Industrial-Grade Product
Crude this compound is purified via sequential solvent treatments:
Table 3: Solvent Systems for Crystallization
| Solvent Ratio (Ethyl Acetate:Cyclohexane) | Crystal Size (µm) | Purity (%) |
|---|---|---|
| 1:1 | 50–100 | 99.2 |
| 1:3 | 20–50 | 99.8 |
| 1:4 | 10–30 | 99.9 |
Water-Washing for Pharmaceutical-Grade Material
Post-crystallization, the product is washed with hot water (80–90°C) to remove residual sodium hydroxide and organic solvents. Filtration through a 0.2 µm membrane ensures microbial stability.
Quality Control and Analytical Characterization
HPLC Purity Profiling
Reverse-phase HPLC with a C18 column (Mobile phase: 0.1% H₃PO₄/acetonitrile, 70:30 v/v) detects impurities at 210 nm. The USP limit for individual impurities is ≤0.15% (w/w).
Table 4: Acceptable Impurity Limits in this compound
Q & A
Q. What are the standard methodologies for synthesizing disodium azelate and its derivatives in laboratory settings?
this compound can be synthesized via esterification or salt formation reactions. For example, lipase-catalyzed esterification using artificial neural networks (ANNs) optimizes parameters like enzyme amount, reaction time, and temperature. The incremental back propagation (IBP) algorithm with 4 input nodes and 14 hidden layers effectively predicts reaction outcomes for dilauryl azelate ester synthesis . Alternatively, neutralization of azelaic acid with sodium hydroxide under controlled pH yields this compound, as inferred from analogous dicarboxylate salt preparations .
Q. How can researchers characterize the physicochemical properties of this compound?
Key techniques include:
- Thermal analysis : Differential scanning calorimetry (DSC) to study melting points and crystallization behavior, particularly noting discrepancies between theoretical and experimental values in polymer blends .
- X-ray diffraction (XRD) : To analyze crystalline structure and comonomer distribution in polyesters, revealing preferential incorporation of azelate units into amorphous regions .
- Chromatography/mass spectrometry : For quantifying azelate in biological matrices, leveraging its slow mitochondrial oxidation and peroxisome-dependent metabolism .
Q. What is the role of this compound in lipid metabolism and cancer risk assessment?
Azelate, a peroxidation product of oleate, accumulates in plasma due to inefficient mitochondrial oxidation. Elastic net regression studies associate elevated azelate levels with increased cancer risk, likely reflecting enhanced fatty acid uptake. However, its direct mechanistic role (e.g., pro-tumor vs. biomarker) remains unclear and warrants longitudinal studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental crystallization data in this compound-containing polymers?
Discrepancies arise from phase separation dynamics. For example, in succinate-azelate copolymers, azelate units enrich amorphous phases during crystallization, deviating from ideal models. Researchers should combine XRD with time-resolved DSC to track real-time crystallization kinetics and apply Flory-Huggins theory to account for non-ideal comonomer interactions .
Q. What experimental strategies distinguish this compound’s mitochondrial-targeting effects from its broader impacts on cellular metabolism?
- Dose-response assays : Use concentrations ≥20 mM to observe mitochondrial membrane potential collapse and rough endoplasmic reticulum distortion, as lower doses (1–10 mM) do not inhibit DNA synthesis .
- Metabolomic profiling : Track ATP levels, ROS production, and peroxisome-specific markers (e.g., acyl-CoA oxidase) to decouple mitochondrial dysfunction from peroxisomal activity .
- Time-lapse microscopy : Monitor structural recovery post-treatment to confirm reversibility of organelle damage .
Q. Why does this compound exhibit dual associations with cancer risk (as a biomarker) and anti-proliferative effects (in vitro)?
Context-dependent mechanisms may explain this paradox:
- Pro-tumor role : High systemic azelate correlates with fatty acid uptake in tumors, promoting growth via lipid-driven signaling .
- Anti-proliferative effects : Localized high concentrations (≥20 mM) directly inhibit mitochondrial function in melanoma cells, reversibly halting DNA/RNA synthesis . Researchers should design in vivo models with tissue-specific azelate delivery to dissect these dual roles.
Q. How can computational models improve the design of this compound-based materials?
Machine learning approaches, such as ANNs, optimize synthesis conditions (e.g., molar ratios, catalysts) for azelate-containing polymers. For co-crystallization studies in biodiesel, deviations from ideal solution theory necessitate Monte Carlo simulations to model fatty acid ester interactions and predict cloud point reductions .
Q. What methodologies validate azelate as a stable biomarker in longitudinal metabolomic studies?
- Stability assays : Assess azelate degradation rates in plasma under varying storage conditions, leveraging its slow peroxisomal metabolism .
- Isotope tracing : Use ¹³C-labeled oleate to track azelate generation kinetics in animal models, controlling for diet-induced variability .
- Multi-cohort validation : Replicate elastic net regression findings across diverse populations to confirm azelate’s biomarker reliability .
Methodological Considerations
- Contradiction analysis : When reconciling crystallization data, employ combinatorial techniques (e.g., XRD, DSC, and molecular dynamics simulations) to account for phase separation and comonomer miscibility .
- Experimental design : For cell studies, use time-course assays (e.g., 4-hour incubation for maximal DNA synthesis inhibition) and include recovery phases to assess reversibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
